molecular formula C13H16BNO2S B2470703 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isothiazole CAS No. 1313488-97-9

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isothiazole

Cat. No.: B2470703
CAS No.: 1313488-97-9
M. Wt: 261.15
InChI Key: BUFCFYWWHGSIIP-UHFFFAOYSA-N
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Description

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isothiazole is an organic compound that features a boron-containing dioxaborolane ring attached to a benzoisothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isothiazole typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of a halogenated benzoisothiazole derivative using bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under inert atmosphere conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.

    Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like K2CO3 or NaOH.

    Hydrolysis: Aqueous HCl or NaOH solutions.

Major Products Formed

    Oxidation: Boronic acids.

    Substitution: Biaryl compounds.

    Hydrolysis: Boronic acids and alcohols.

Scientific Research Applications

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isothiazole has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BNO2S/c1-12(2)13(3,4)17-14(16-12)10-5-6-11-9(7-10)8-15-18-11/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUFCFYWWHGSIIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)SN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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